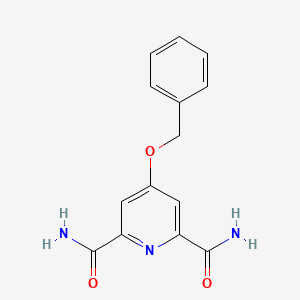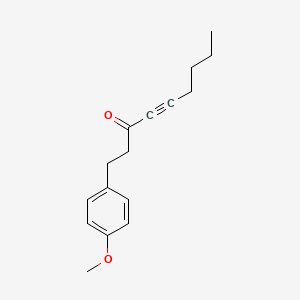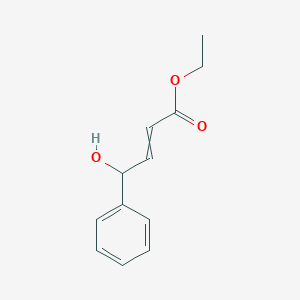
4-(Benzyloxy)pyridine-2,6-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)pyridine-2,6-dicarboxamide is a compound that belongs to the class of pyridine-2,6-dicarboxamide derivatives. These compounds are known for their significant roles in coordination chemistry, stabilization of reactive species, synthetic modeling of metalloenzyme active sites, catalytic organic transformations, and sensing as well as recognition applications .
Preparation Methods
The synthesis of 4-(Benzyloxy)pyridine-2,6-dicarboxamide typically involves the reaction of pyridine-2,6-dicarboxylic acid chloride with benzyl alcohol in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
4-(Benzyloxy)pyridine-2,6-dicarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
4-(Benzyloxy)pyridine-2,6-dicarboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)pyridine-2,6-dicarboxamide involves its ability to coordinate with metal ions through its pyridine and amide groups. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in various catalytic and sensing applications .
Comparison with Similar Compounds
4-(Benzyloxy)pyridine-2,6-dicarboxamide can be compared with other pyridine-2,6-dicarboxamide derivatives such as:
N,N’-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide: This compound also forms coordination complexes with metal ions and is used in similar applications.
Naphthyl- and anthrylpyridine-2,6-dicarboxamides: These derivatives are used for spectrophotometric and spectrofluorimetric recognition of metal ions.
Tris(2-pyridyl)amine derivatives: These compounds are known for their ion recognition properties and catalytic applications.
This compound is unique due to its specific structure, which allows for versatile coordination and reactivity with various metal ions, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
350697-54-0 |
|---|---|
Molecular Formula |
C14H13N3O3 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
4-phenylmethoxypyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C14H13N3O3/c15-13(18)11-6-10(7-12(17-11)14(16)19)20-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,15,18)(H2,16,19) |
InChI Key |
GLLMVKBMOKKJRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=NC(=C2)C(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Trimethylgermyl)phenyl]methanol](/img/structure/B14255199.png)

![3-[(3S)-3,7-dimethyloctyl]thiophene](/img/structure/B14255215.png)
![[2-Bromo-2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14255234.png)

![N-[2-(Cyclopent-1-en-1-yl)-6-methylphenyl]acetamide](/img/structure/B14255241.png)

![Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]-](/img/structure/B14255260.png)


![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14255278.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14255295.png)

